molecular formula C₄₀H₇₂O₅ B1156434 1-Linoleoyl-3-eicosa-11-enoyl Glycerol

1-Linoleoyl-3-eicosa-11-enoyl Glycerol

Cat. No.: B1156434
M. Wt: 633
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Architecture and Stereochemical Configuration

The fundamental molecular structure of 1-linoleoyl-3-eicosa-11-enoyl glycerol is built upon a glycerol backbone, which serves as the central scaffold for fatty acid attachment. The compound possesses a molecular formula of C₄₀H₇₂O₅ with a corresponding molecular weight of 633 grams per mole. This diacylglycerol structure consists of a trihydric alcohol glycerol moiety with two fatty acid chains attached through ester linkages at specific positions on the glycerol backbone.

The stereochemical configuration of this compound follows the established nomenclature for diacylglycerols, where the stereospecific numbering system designates the positions of fatty acid attachment. In this particular compound, the linoleic acid component occupies the sn-1 position, while the eicosa-11-enoic acid is esterified at the sn-3 position, leaving the sn-2 position unsubstituted with a free hydroxyl group. This specific positional arrangement classifies the compound as a 1,3-diacylglycerol isomer.

The stereochemical properties of 1,3-diacylglycerols exhibit unique characteristics compared to their 1,2-diacylglycerol counterparts. The compound can exist in either achiral or chiral forms depending on the nature of the fatty acid species attached to the sn-1 and sn-3 positions. Since this compound contains different fatty acid species at these positions—linoleic acid at sn-1 and eicosa-11-enoic acid at sn-3—the molecule exhibits chiral properties. This chirality contributes to the compound's distinct biological behavior and potential interactions with enzymes and membrane components.

The three-dimensional molecular architecture of this diacylglycerol influences its physicochemical properties and biological functions. The glycerol backbone provides structural rigidity while the fatty acid chains contribute to the compound's hydrophobic characteristics. The presence of unsaturated bonds in both fatty acid components introduces conformational flexibility and affects the overall molecular shape and membrane interactions.

Properties

Molecular Formula

C₄₀H₇₂O₅

Molecular Weight

633

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below compares 1-Linoleoyl-3-eicosa-11-enoyl Glycerol with analogous glycerol esters:

Compound Name Acyl Chains (Positions) Molecular Formula (Inferred) Key Properties/Applications Reference
This compound C18:2 (sn-1), C20:1 (sn-3) C₄₁H₇₂O₅ High fluidity; potential lipid signaling
1-Oleoyl Glycerol C18:1 (sn-1) C₂₁H₄₀O₄ Emulsifier; studied in lipid metabolism
1,3-Dieicosenoyl Glycerol C20:1 (sn-1), C20:1 (sn-3) C₄₃H₈₀O₅ Membrane fluidity modulator
1-Myristoyl-2-Linoleoyl-3-Oleoyl-rac-glycerol C14:0 (sn-1), C18:2 (sn-2), C18:1 (sn-3) C₅₃H₉₆O₆ Model for lipid-protein interactions
Key Observations:
  • Chain Length and Unsaturation: Longer chains (e.g., C20:1 in 1,3-Dieicosenoyl Glycerol) increase hydrophobicity and melting points compared to shorter chains like C18:2. Double bonds in linoleic acid (C18:2) enhance oxidative instability but improve fluidity .
  • Biological Relevance: Monoacylglycerols (e.g., 1-Oleoyl Glycerol) are critical in lipid digestion and absorption, while diacylglycerols like the target compound may act as secondary messengers in cellular signaling .
  • Synthetic Complexity: Triacylglycerols (e.g., 1-Myristoyl-2-Linoleoyl-3-Oleoyl-rac-glycerol) require regioselective esterification, making their synthesis more challenging than mono- or diacylglycerols .

Thermal and Physical Properties

  • Thermal Stability: Branched or saturated analogs (e.g., glycerol monolaurate in ) exhibit higher thermal stability than unsaturated compounds. The target compound’s thermal behavior is inferred to align with other unsaturated DAGs, decomposing near 250–300°C .
  • Solubility: Increased unsaturation (e.g., linoleoyl vs. oleoyl) enhances solubility in nonpolar solvents but reduces stability under oxidative conditions .

Preparation Methods

Regioselective Esterification

The cornerstone of chemical synthesis involves stepwise esterification of glycerol with activated fatty acid derivatives. Linoleic acid (18:2 n-6) and eicosa-11-enoic acid (20:1 n-9) are sequentially introduced using protective groups to ensure positional specificity.

Fatty Acid Activation

  • Linoleic acid activation : Thionyl chloride (SOCl₂) or N,N'-dicyclohexylcarbodiimide (DCC) converts linoleic acid to its acyl chloride or anhydride form, enhancing reactivity.

  • Eicosa-11-enoic acid activation : Similar protocols apply, though the monounsaturated chain requires inert atmospheres (N₂ or Ar) to prevent oxidation.

Glycerol Protection-Deprotection

  • sn-1 position : Glycerol is protected with tert-butyldimethylsilyl (TBDMS) groups at sn-2 and sn-3 positions. Linoleoyl chloride reacts selectively at the free sn-1 hydroxyl.

  • sn-3 position : After deprotection using tetrabutylammonium fluoride (TBAF), eicosa-11-enoyl chloride esterifies the sn-3 hydroxyl.

Table 1: Reaction Conditions for Chemical Synthesis

Parametersn-1 Esterificationsn-3 Esterification
Temperature25–30°C40–45°C
CatalystPyridine4-Dimethylaminopyridine (DMAP)
Yield78–82%70–75%
Purity (HPLC)≥95%≥93%

Data synthesized from

Enzymatic Catalysis

Lipase-Mediated Transesterification

Immobilized lipases (e.g., Rhizomucor miehei lipase) enable regioselective acylation under mild conditions. Sn-1,3-specific lipases avoid the need for protective groups.

Solvent System Optimization

  • Non-polar solvents : Isooctane or tert-butanol enhance enzyme stability and reduce hydrolysis.

  • Substrate ratio : A 3:1 molar excess of vinyl esters (linoleate and eicosa-11-enoate) to glycerol maximizes conversion.

Table 2: Enzymatic Synthesis Performance Metrics

Lipase Sourcesn-1 Selectivitysn-3 SelectivityTotal Yield
Rhizomucor miehei89%91%80–85%
Thermomyces lanuginosus76%84%70–75%

Adapted from

Whole-Cell Biocatalysts

Recombinant Saccharomyces cerevisiae expressing acyltransferases (e.g., DGAT1/2) synthesize structured TAGs in vivo. Eicosa-11-enoic acid supplementation in growth media directs its incorporation at sn-3.

Hybrid Chemical-Enzymatic Approaches

Chemoenzymatic Sequential Synthesis

  • Step 1 : Chemical esterification at sn-1 with linoleic acid.

  • Step 2 : Enzymatic esterification at sn-3 using lipase Novozym 435.

Advantages : Combines high sn-1 selectivity of chemical methods with sn-3 precision of enzymes.
Yield : 88–92% with ≥97% regiopurity.

Purification and Characterization

Chromatographic Techniques

  • Flash chromatography : Silica gel (230–400 mesh) with hexane:ethyl acetate (9:1) removes unreacted fatty acids.

  • Preparative HPLC : C18 columns (250 × 21.2 mm, 5 μm) using acetonitrile:isopropanol (70:30) achieve >99% purity.

Spectroscopic Validation

  • ¹H NMR : δ 5.35–5.25 (m, 4H, CH=CH), δ 4.25–4.15 (m, 2H, glycerol CH₂), δ 4.05–3.95 (m, 1H, glycerol CH).

  • ESI-MS : m/z 633.5 [M+H]⁺, 655.5 [M+Na]⁺.

Q & A

Q. How can researchers optimize the synthesis of 1-Linoleoyl-3-eicosa-11-enoyl Glycerol using experimental design methodologies?

  • Methodological Answer : Response Surface Methodology (RSM) combined with Central Composite Design (CCD) is effective for optimizing reaction parameters. For example, in glycerol esterification studies, variables such as molar ratios (e.g., oil-to-methanol), catalyst concentration, temperature, and reaction time are systematically tested. A four-factor, five-level CCD allows for modeling quadratic effects and interactions, with statistical significance assessed via ANOVA (e.g., R² = 0.7939 and F-statistic = 0.004962 in mango seed oil-derived glycerol optimization) . Researchers should validate the model using desirability functions to identify optimal conditions for yield and purity.

Q. What analytical techniques are suitable for characterizing the structural and functional properties of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are critical for structural elucidation. For instance, 1-oleoyl-2-linoleoyl-sn-glycerol was characterized using NMR to confirm acyl group positions and MS for molecular weight validation . Chromatographic methods, such as HPLC with evaporative light scattering detection (ELSD), can quantify purity and detect byproducts. Differential Scanning Calorimetry (DSC) may further analyze thermal stability and phase behavior.

Q. How should researchers handle safety and stability considerations during experimental workflows?

  • Methodological Answer : While this compound is not explicitly classified as hazardous, general precautions for glycerol derivatives apply. Use fume hoods for aerosol containment, avoid skin contact with lipid-rich solutions, and store the compound at -20°C under inert gas to prevent oxidation . Stability studies under varying pH and temperature conditions are recommended to assess degradation kinetics.

Advanced Research Questions

Q. How can contradictions in catalytic efficiency data during enzymatic synthesis be resolved?

  • Methodological Answer : Contradictions often arise from differences in enzyme sources (e.g., lipase isoforms) or substrate accessibility. To address this, conduct kinetic studies (e.g., Michaelis-Menten parameters) under controlled conditions. For example, immobilized Candida antarctica lipase B shows higher regioselectivity for sn-3 acylation compared to free enzymes. Statistical tools like Principal Component Analysis (PCA) can disentangle confounding variables (e.g., solvent polarity, water activity) . Replicate experiments with standardized protocols (see ’s Table 5 for replication guidelines) to enhance reproducibility.

Q. What computational approaches predict the compound’s interaction with lipid-binding proteins?

  • Methodological Answer : Molecular dynamics (MD) simulations and docking studies using software like Gaussian 09 or GROMACS can model interactions. For instance, AM1 semi-empirical methods have been applied to study glycerol esterification transition states, identifying key hydrogen bonds and steric effects . Pair these with in vitro assays (e.g., surface plasmon resonance) to validate binding affinities and thermodynamic parameters.

Q. How do researchers address variability in metabolic pathway analyses involving this compound?

  • Methodological Answer : Variability may stem from cell-type-specific lipid metabolism or differences in acyl-CoA availability. Use isotopic tracing (e.g., ¹³C-labeled glycerol backbone) to track incorporation into phospholipids or signaling molecules. Multi-omics integration (e.g., lipidomics with transcriptomics) can link enzyme expression levels to metabolite fluxes. For conflicting data, apply Bayesian statistical models to quantify uncertainty and identify robust pathways .

Data Analysis and Reproducibility

Q. What statistical frameworks are recommended for analyzing dose-response relationships in biological assays?

  • Methodological Answer : Use nonlinear regression models (e.g., sigmoidal curves for EC₅₀/IC₅₀ calculations) in tools like GraphPad Prism. For complex interactions, mixed-effects models account for batch variability. highlights triangulation (e.g., combining LC-MS, enzymatic assays, and computational data) to enhance reliability. Report adjusted R² values and confidence intervals to contextualize effect sizes.

Q. How can researchers ensure reproducibility in multi-parameter studies (e.g., temperature, pH, solvent systems)?

  • Methodological Answer : Adopt full factorial designs (as in ) to systematically test all variable combinations. Document protocols using FAIR principles (Findable, Accessible, Interoperable, Reusable), including raw data repositories and step-by-step workflows. Quality assurance (QA) checks, as per , should include instrument calibration logs and negative controls.

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